An In-depth Technical Guide to the Basic Properties of 4-(5-Nitropyridin-2-yl)benzoic Acid
An In-depth Technical Guide to the Basic Properties of 4-(5-Nitropyridin-2-yl)benzoic Acid
Introduction: A Versatile Heterocyclic Building Block
4-(5-Nitropyridin-2-yl)benzoic acid is a bifunctional organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a benzoic acid moiety and a nitropyridine ring system, offers multiple avenues for chemical modification. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties.[1][2]
The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the nitro group on the electron-deficient pyridine ring can be readily reduced to an amine, opening up another dimension for structural elaboration.[1][2] Furthermore, the biaryl linkage between the pyridine and benzene rings is a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. While experimental data for some properties of 4-(5-Nitropyridin-2-yl)benzoic acid are not extensively documented in publicly available literature, a combination of reported data and theoretical principles provides a robust profile.
Structural and Molecular Data
The core structure consists of a benzoic acid ring substituted at the 4-position with a 5-nitro-2-pyridinyl group.
Caption: Chemical structure of 4-(5-Nitropyridin-2-yl)benzoic acid.
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 223127-49-9 | [1][3] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |
| Molecular Weight | 244.2 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 307-309°C | [1][2] |
| Boiling Point | 456.5°C (predicted) | [1][2] |
| Density | 1.417 g/cm³ (predicted) | [3] |
| pKa | Not experimentally determined. Expected to be slightly lower than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitropyridinyl substituent. | N/A |
Solubility Profile
Synthesis and Purification
The construction of the biaryl scaffold of 4-(5-Nitropyridin-2-yl)benzoic acid is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent method.[4][5][6] This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Two primary retrosynthetic disconnections are feasible:
-
Route A: Coupling of 4-carboxyphenylboronic acid with 2-halo-5-nitropyridine.
-
Route B: Coupling of (5-nitropyridin-2-yl)boronic acid with a 4-halobenzoic acid derivative.
Route A is often preferred due to the commercial availability and stability of the starting materials.
Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is illustrative and based on general procedures for Suzuki-Miyaura couplings. Optimization is likely required.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.2 eq.), 2-chloro-5-nitropyridine (1.0 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%), and a base like potassium carbonate (2.5 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) to precipitate the product.
-
Purification: Collect the solid by filtration. Wash with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its characteristic structural features would produce predictable signals in various spectroscopic analyses.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzene and pyridine rings. The protons on the benzene ring adjacent to the carboxylic acid and the pyridinyl group will appear as doublets. The three protons on the pyridine ring will exhibit characteristic coupling patterns, with the electron-withdrawing nitro group causing a significant downfield shift for adjacent protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The carbons attached to the nitro group and the nitrogen atom in the pyridine ring will also be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[7][8] A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7][8] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
UV-Vis Spectroscopy: The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would show absorption maxima characteristic of the extended π-conjugated system formed by the two aromatic rings. Benzoic acid itself shows maxima around 230 nm and 274 nm.[9] The presence of the nitropyridine moiety is expected to cause a bathochromic (red) shift to longer wavelengths. For comparison, 4-nitrobenzoic acid has a λmax around 268 nm.[10]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₁₂H₈N₂O₄.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(5-Nitropyridin-2-yl)benzoic acid is dictated by its three main components: the carboxylic acid, the nitro group, and the biaryl core.
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as:
-
Esterification: Reaction with an alcohol under acidic conditions.
-
Amidation: Activation (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with an amine. This is a crucial reaction for building larger molecules in drug discovery.
-
-
Nitro Group: The nitro group is a versatile functional handle, with its reduction being the most common transformation.
-
Reduction to Amine: The nitro group can be reduced to a primary amine (4-(5-aminopyridin-2-yl)benzoic acid) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting amino group can then be used for further derivatization (e.g., acylation, sulfonylation).
-
-
Aromatic Rings: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, though this is less common than reactions at the other functional groups.
Applications in Research and Development
The structural motifs present in 4-(5-Nitropyridin-2-yl)benzoic acid are of significant interest in the development of new therapeutic agents and functional materials.
-
Medicinal Chemistry Scaffold: Pyridine and benzoic acid derivatives are ubiquitous in pharmaceuticals. This compound serves as a starting point for creating libraries of novel compounds for screening against various biological targets. For instance, related structures have been investigated as inhibitors of enzymes like protein kinase CK2 and xanthine oxidase. The ability to derivatize both the acid and the (reduced) nitro group allows for systematic structure-activity relationship (SAR) studies.
-
Ligand for Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate to metal ions. This allows the molecule to act as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.[1][2] These materials can have applications in catalysis, gas storage, or as functional materials with specific electronic or optical properties.
-
Intermediate in Organic Synthesis: It is a valuable intermediate for the synthesis of more complex heterocyclic systems.[1][2] The biaryl structure provides a rigid backbone for constructing molecules with defined three-dimensional shapes.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 4-(5-Nitropyridin-2-yl)benzoic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2]
-
Toxicity: Specific toxicological data is not available. Compounds with nitroaromatic groups should be handled with care as some can be toxic or mutagenic. The material safety data sheet (MSDS) should be consulted before use.[3]
Conclusion
4-(5-Nitropyridin-2-yl)benzoic acid is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its bifunctional nature, coupled with the robust methods available for its synthesis, makes it an attractive starting material for creating diverse molecular architectures. While a complete experimental dataset for all its properties is not yet in the public domain, its characteristics can be reliably inferred from established chemical principles and data from analogous structures. For researchers in drug discovery and materials science, this compound represents a valuable tool for the design and synthesis of novel, high-value molecules.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].... Retrieved from [Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
Sources
- 1. 4-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]
- 2. 4-(5-Nitropyridin-2-yl)benzoic acid [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 10. Benzoic acid, 4-nitro- [webbook.nist.gov]


